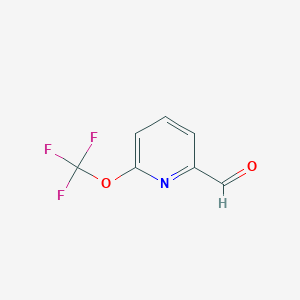![molecular formula C13H19BrN2O3 B13454913 tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridinyl moiety, and a propyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine and 6-bromopyridin-2-ol. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation to obtain the compound in high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present in the molecule.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products vary depending on the specific functional groups targeted.
Hydrolysis: Products include the corresponding amine and alcohol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can bind to active sites of enzymes, inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (6-bromopyridin-2-yl)methylcarbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl 3-bromopropylcarbamate
Uniqueness
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate is unique due to the presence of both a bromopyridinyl moiety and a propyl linker, which confer specific chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for targeted research applications .
Eigenschaften
Molekularformel |
C13H19BrN2O3 |
|---|---|
Molekulargewicht |
331.21 g/mol |
IUPAC-Name |
tert-butyl N-[3-(6-bromopyridin-2-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)15-8-5-9-18-11-7-4-6-10(14)16-11/h4,6-7H,5,8-9H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
JMTCYEAZDVXHJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCOC1=NC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)
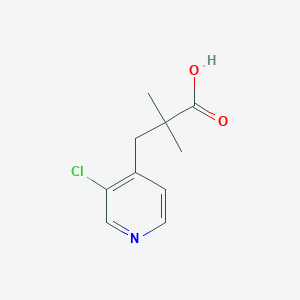
![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13454856.png)
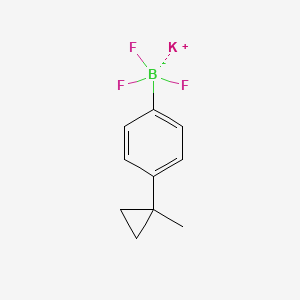
amino}phenyl)propanoic acid](/img/structure/B13454869.png)
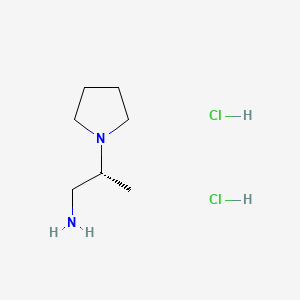
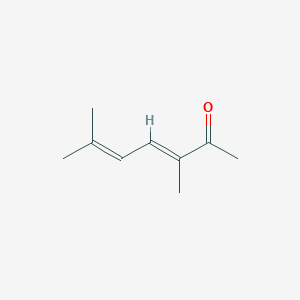
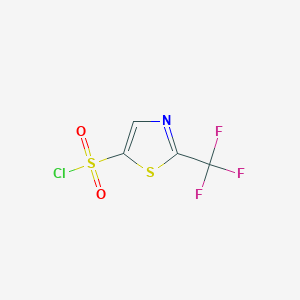
![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
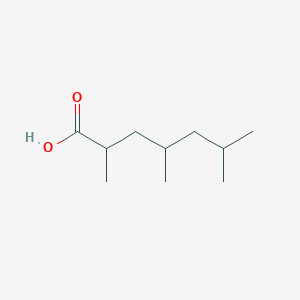


![[5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454906.png)
